3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine
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Overview
Description
3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The structure of this compound consists of a benzene ring fused to a thieno[2,3-b]pyridine moiety, with a chlorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine can be achieved through various methods. One common approach involves the Vilsmeier–Haack reaction, where N-protected 3-acetyl-2-aminothiophenes are treated with the Vilsmeier–Haack reagent at temperatures ranging from 65°C to 100°C . Another method involves the multicomponent synthesis starting from 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: Suzuki–Miyaura coupling reactions can be used to form carbon-carbon bonds with aryl or alkyl boronic acids.
Common Reagents and Conditions
Vilsmeier–Haack Reagent: Used for formylation and chlorination reactions.
Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Substituted Thienopyridines: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.
Scientific Research Applications
3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer, antifungal, and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and proteins involved in cellular processes, leading to its pharmacological effects. For example, it has been reported to inhibit Pim-1 kinase, which plays a role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: A closely related compound with similar pharmacological properties.
Benzothieno[3,2-d]pyridazine: Another heterocyclic compound with anti-inflammatory and anticancer activities.
Pyrazolo[3,4-b]pyridine: Known for its antimicrobial and antiviral activities.
Uniqueness
3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine is unique due to the presence of the chlorine atom, which can enhance its reactivity and pharmacological properties. The compound’s ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C11H6ClNS |
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Molecular Weight |
219.69 g/mol |
IUPAC Name |
3-chloro-[1]benzothiolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H6ClNS/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H |
InChI Key |
HBELBLQFXYBFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)N=CC(=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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